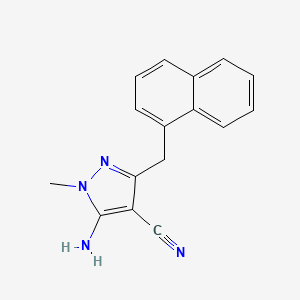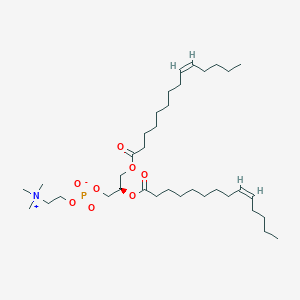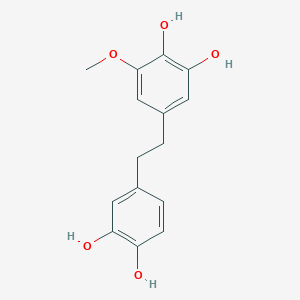
Dendrocandin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dendrocandin E is a diphenylethane that is 1,2-dihydrostilbene substituted by hydroxy groups at positions 3, 3', 4 and 4' and a methoxy group at position 5. It is isolated from the stems of Dendrobium candidum and exhibits antioxidant activity. It has a role as a metabolite and a radical scavenger. It is a member of catechols, a diphenylethane and a member of methoxybenzenes. It derives from a hydride of a 1,2-dihydrostilbene.
Scientific Research Applications
Antioxidant Activity
Dendrocandin E, isolated from Dendrobium candidum, has demonstrated significant antioxidant properties. In a study exploring the antioxidant activities of new compounds, this compound showed potent activity in the DPPH radical scavenging test, with an IC50 value of 15.6 µM, indicating its potential as a natural antioxidant agent. This activity was compared against vitamin C, a known antioxidant, which had an IC50 of 23.2 µM, highlighting this compound's strong antioxidant capabilities (Li et al., 2009).
Neurite Outgrowth-Promoting Activity
In another domain of scientific research, compounds related to this compound, such as dendrocandin T and U from Dendrobium officinale, were investigated for their neurite outgrowth-promoting activity. Although this compound itself was not directly mentioned in this study, the research on dendrocandins T and U indicates the potential neurotrophic benefits of compounds within this class, suggesting a broader application in neurology and the health function of traditional Chinese medicines like "Tiepi Shihu" (Yang et al., 2015).
Anti-Tumor Potential
A study focusing on the synthesis and biological evaluation of dendrocandin analogues revealed the potential anti-tumor properties of these compounds. A dendrocandin analogue exhibited significant cytotoxicity against various human cancer cell lines, including MCF-7, A549, A431, SW480, HepG-2, and HL-60, through MTT assays. The compound showed an IC50 value of 16.27 ± 0.26 µM and was found to up-regulate the expression of apoptotic proteins, leading to apoptosis, indicating dendrocandin derivatives' promise as anticancer agents (Yan et al., 2021).
properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
5-[2-(3,4-dihydroxyphenyl)ethyl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C15H16O5/c1-20-14-8-10(7-13(18)15(14)19)3-2-9-4-5-11(16)12(17)6-9/h4-8,16-19H,2-3H2,1H3 |
InChI Key |
LQWUHEDAVONVEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)CCC2=CC(=C(C=C2)O)O |
synonyms |
dendrocandin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



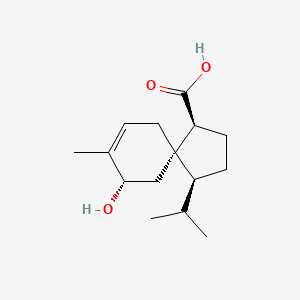
![(2S,3R,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B1263316.png)
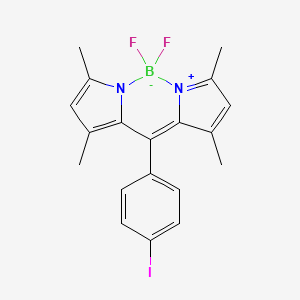
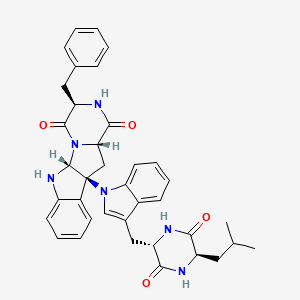
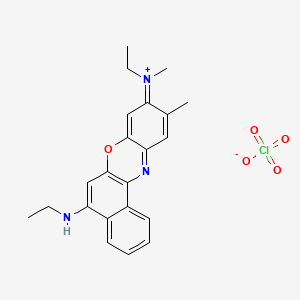
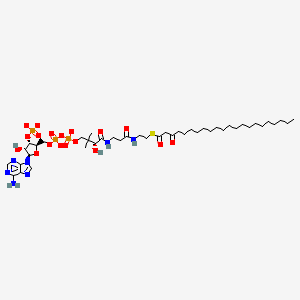
![3-{[3-Ethyl-5-(1-methylethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]carbonyl}-5-methylbenzonitrile](/img/structure/B1263326.png)

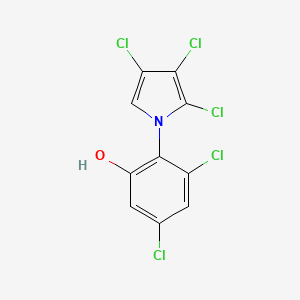
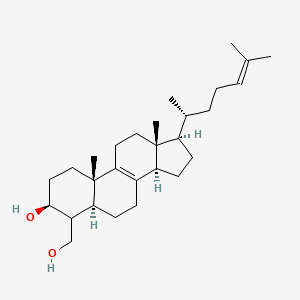
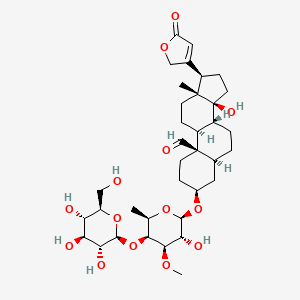
![Bis[1,6-a:5',6'-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid](/img/structure/B1263332.png)
